(Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl acetate
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Overview
Description
(Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl acetate is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, which is known for its diverse biological activities and is often used in medicinal chemistry.
Preparation Methods
The synthesis of (Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl acetate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzofuran core, followed by the introduction of methoxy groups and the acetate moiety. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzofuran core can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl acetate involves its interaction with specific molecular targets and pathways. The benzofuran core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The methoxy and acetate groups can influence the compound’s solubility, stability, and bioavailability, enhancing its overall efficacy.
Comparison with Similar Compounds
Compared to other benzofuran derivatives, (Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl acetate is unique due to its specific substitution pattern and functional groups. Similar compounds include:
2-methoxybenzofuran: Lacks the additional methoxy and acetate groups.
4-methoxybenzofuran: Similar core structure but different substitution pattern.
Benzofuran-2-carboxylic acid: Contains a carboxylic acid group instead of the acetate moiety
Properties
IUPAC Name |
[2-methoxy-4-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-11(20)24-15-7-4-12(8-17(15)23-3)9-18-19(21)14-6-5-13(22-2)10-16(14)25-18/h4-10H,1-3H3/b18-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPACIOUKIEESI-NVMNQCDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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